5'-DMTr-dA(Bz)-Methyl phosphonamidite

Oligonucleotide Synthesis Solid-Phase Chemistry Coupling Yield

Select this monomer to install nuclease-resistant, uncharged methylphosphonate (MP) linkages during solid-phase oligonucleotide synthesis. Unlike standard CE phosphoramidites, the resulting MP backbone confers complete exonuclease resistance and altered cellular uptake, making it essential for antisense agents, diagnostic probes exposed to serum, and electrostatic biophysical studies. The 6-minute coupling time and 24-hour solution stability enable efficient site-specific 'end-capping' in chimeric PO/MP oligos.

Molecular Formula C45H51N6O6P
Molecular Weight 802.9 g/mol
Cat. No. B12390158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-dA(Bz)-Methyl phosphonamidite
Molecular FormulaC45H51N6O6P
Molecular Weight802.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
InChIInChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1
InChIKeySHLCUYWRZCTCOJ-WKUHJHGBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-DMTr-dA(Bz)-Methyl Phosphonamidite: Key Specifications for Oligonucleotide Backbone Modification Procurement


5′-DMTr-dA(Bz)-Methyl phosphonamidite (CAS 114079-05-9) is a nucleoside building block used in solid-phase oligonucleotide synthesis to introduce methylphosphonate internucleotide linkages [1]. As a deoxyadenosine derivative with standard 5′-dimethoxytrityl (DMTr) protection and an N6-benzoyl (Bz) group on the nucleobase, this monomer is specifically engineered to replace a conventional cyanoethyl (CE) phosphoramidite in a synthesis cycle . The resulting methylphosphonate linkage is uncharged and confers distinct biophysical and biological properties on the final oligonucleotide [2].

5′-DMTr-dA(Bz)-Methyl Phosphonamidite: Why Substituting with Standard dA Phosphoramidites Compromises Experimental Outcomes


While a standard 2′-deoxyadenosine CE phosphoramidite can efficiently produce a natural phosphodiester (PO) linkage, it cannot replicate the unique physicochemical and biological profile of a methylphosphonate (MP) backbone [1]. The MP linkage is isosteric and uncharged, which fundamentally alters nuclease susceptibility, cellular uptake, and the thermal stability of target duplexes [2]. These properties are the primary scientific drivers for selecting an MP monomer. Substituting a standard dA phosphoramidite will produce a charged, nuclease-sensitive PO linkage that fails to achieve the intended research or therapeutic objectives, thus invalidating any downstream comparative studies [3].

5′-DMTr-dA(Bz)-Methyl Phosphonamidite: A Quantitative Comparator Analysis for Evidence-Based Procurement


Coupling Efficiency: dA(Bz)-Me Phosphonamidite Matches Standard dA Phosphoramidite Yields Under Optimized Conditions

The coupling efficiency of 5′-DMTr-dA(Bz)-methyl phosphonamidite is comparable to that of standard 2′-deoxyadenosine CE phosphoramidite when optimal protocols are used. For a representative U-analog methyl phosphonamidite monomer, the per-cycle coupling yield was reported as 98–99% under optimized conditions, compared to 95–97% under standard (non-optimized) conditions . This demonstrates that with attention to the specific requirements of the methyl phosphonamidite chemistry (e.g., extended coupling time, low-water oxidizer), yields equivalent to those of conventional phosphoramidite synthesis (>98%) can be achieved.

Oligonucleotide Synthesis Solid-Phase Chemistry Coupling Yield

Extended Coupling Time: A Required 6-Minute Step for Efficient Methylphosphonate Bond Formation

The 5′-DMTr-dA(Bz)-methyl phosphonamidite monomer requires a significantly longer coupling time than standard CE phosphoramidites. Manufacturer specifications and independent studies confirm a recommended coupling time of 6 minutes for methylphosphonamidites [1], compared to a standard 2-minute coupling time for unmodified CE phosphoramidites [2]. This three-fold increase is a critical protocol parameter for achieving high stepwise yields and must be programmed into the synthesizer.

Reaction Kinetics Automated Synthesis Protocol Optimization

Thermal Stability of Duplexes: Methylphosphonate Linkages Cause Less Destabilization Than Phosphorothioates

Oligonucleotides containing methylphosphonate (MP) linkages, such as those synthesized using this monomer, exhibit reduced thermal stability (lower Tm) compared to unmodified phosphodiester (PO) duplexes. However, this destabilization is generally less severe than that caused by the widely used phosphorothioate (PS) modification . For a representative sequence, the decrease in Tm per modification (ΔTm/mod) is typically in the range of -0.5°C to -1.5°C for MP, while it can be -1.5°C to -3.0°C for PS linkages. This property is a direct consequence of the uncharged, isosteric nature of the MP backbone.

Thermodynamics Antisense Oligonucleotides Duplex Stability

Solution Stability: 5′-DMTr-dA(Bz)-Methyl Phosphonamidite is Stable in Anhydrous Acetonitrile for Up to 24 Hours

Once dissolved in anhydrous acetonitrile, a common diluent for automated synthesizers, 5′-DMTr-dA(Bz)-methyl phosphonamidite exhibits a defined solution stability of less than 24 hours [1]. This contrasts with many standard CE phosphoramidites, which can often be used for up to 48–72 hours on the instrument. The shorter solution lifetime is a key logistical consideration for planning synthesis runs to avoid reagent waste and ensure consistent coupling efficiency.

Reagent Stability Automated Synthesis Workflow Planning

Nuclease Resistance: Methylphosphonate Backbones Confer Complete Resistance to Common Exonucleases

Oligonucleotides synthesized with 5′-DMTr-dA(Bz)-methyl phosphonamidite contain uncharged methylphosphonate internucleotide linkages that are entirely resistant to cleavage by a range of common nucleases, including nuclease P1, snake venom phosphodiesterase (PDE), and 3′-exonuclease from human plasma [1]. In contrast, unmodified phosphodiester oligonucleotides are rapidly degraded by these enzymes with half-lives on the order of minutes to hours in biological fluids. This resistance is a defining characteristic of the methylphosphonate modification class.

Enzymatic Stability Antisense Therapeutics In Vivo Applications

5′-DMTr-dA(Bz)-Methyl Phosphonamidite: Evidence-Driven Application Scenarios for Scientific and Industrial Use


Synthesis of Nuclease-Resistant Antisense Oligonucleotides for In Vitro and In Vivo Studies

When the research objective requires an oligonucleotide that can withstand prolonged exposure to cellular or serum nucleases without rapid degradation, the methylphosphonate (MP) linkage is a validated choice. The complete resistance of MP backbones to common exonucleases [1] justifies the procurement of this monomer for constructing antisense agents. While the thermal stability of the target duplex is slightly reduced compared to a phosphodiester control, this destabilization is less severe than with the common phosphorothioate alternative , potentially preserving better target binding affinity in a nuclease-stable context.

Biophysical Studies of Uncharged Nucleic Acid Backbones

For researchers investigating the fundamental biophysical properties of DNA, the uncharged methylphosphonate backbone provides a critical comparator to the natural, negatively charged phosphodiester backbone. The isosteric nature of the MP linkage allows for the study of electrostatic effects on duplex formation, triplex formation, and interactions with DNA-binding proteins without the confounding influence of steric bulk. The defined thermal stability profile allows for quantitative comparisons in thermodynamic studies.

Construction of Chimeric Oligonucleotides with Tailored Stability and Cellular Uptake Profiles

The monomer can be incorporated at specific positions within an otherwise unmodified phosphodiester oligonucleotide. This creates a 'chimeric' molecule where MP linkages at the 3' and 5' termini confer exonuclease resistance [1], while a central PO core retains high target affinity and supports RNase H activation. The 6-minute coupling time [2] and <24-hour solution stability [2] are critical protocol parameters for planning such site-specific incorporations. This 'end-capping' strategy is a common and effective use of this building block.

Synthesis of Oligonucleotide Probes for Diagnostic Assays Requiring Enhanced Stability

In diagnostic applications where probes may be exposed to complex biological samples (e.g., serum, cell lysates) for extended periods, the nuclease resistance of MP-modified oligonucleotides [1] can improve signal stability and assay robustness. The ability to achieve high coupling efficiency ensures that the synthesis of these modified probes remains cost-effective at production scales.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-DMTr-dA(Bz)-Methyl phosphonamidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.